Cas no 1010869-82-5 (5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex heterocyclic compound featuring a benzodioxole, piperazine, and pyrazole scaffold. Its molecular structure suggests potential bioactivity, particularly in receptor modulation due to the presence of multiple pharmacophores. The compound's design incorporates a phenolic hydroxyl group and an ethoxy-linked piperazine moiety, which may enhance solubility and binding affinity. Such structural characteristics make it a candidate for further investigation in medicinal chemistry, particularly for targeting central nervous system or inflammatory pathways. The compound's synthetic route and purity are critical for reproducibility in research applications. Analytical characterization should confirm its identity and stability for experimental use.
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol structure
1010869-82-5 structure
Product name:5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
CAS No:1010869-82-5
MF:C29H30N4O4
MW:498.572906970978
CID:5381155

5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
    • 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
    • Inchi: 1S/C29H30N4O4/c34-26-17-23(7-8-24(26)29-25(18-30-31-29)22-4-2-1-3-5-22)35-15-14-32-10-12-33(13-11-32)19-21-6-9-27-28(16-21)37-20-36-27/h1-9,16-18,34H,10-15,19-20H2,(H,30,31)
    • InChI Key: FNRRKIJROWUMTC-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(OCCN2CCN(CC3=CC=C4OCOC4=C3)CC2)=CC=C1C1C(C2=CC=CC=C2)=CNN=1

5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-4143-5μmol
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-4143-10μmol
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-4143-5mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
5mg
$69.0 2023-09-11
Life Chemicals
F3385-4143-25mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
25mg
$109.0 2023-09-11
Life Chemicals
F3385-4143-15mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
15mg
$89.0 2023-09-11
Life Chemicals
F3385-4143-1mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
1mg
$54.0 2023-09-11
Life Chemicals
F3385-4143-4mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
4mg
$66.0 2023-09-11
Life Chemicals
F3385-4143-10mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
10mg
$79.0 2023-09-11
Life Chemicals
F3385-4143-20μmol
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-4143-40mg
5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
1010869-82-5
40mg
$140.0 2023-09-11

Additional information on 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Research Briefing on 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol (CAS: 1010869-82-5)

In recent years, the compound 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol (CAS: 1010869-82-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure featuring a benzodioxole, piperazine, and pyrazole moieties, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have elucidated the molecular interactions of 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol with specific biological targets. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its high affinity for serotonin and dopamine receptors, suggesting its utility in neuropsychiatric disorders. The compound's unique structure allows it to modulate receptor activity with high selectivity, minimizing off-target effects. Additionally, in vitro and in vivo studies have highlighted its anti-inflammatory and analgesic properties, further broadening its therapeutic scope.

The synthesis and optimization of 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol have also been a focal point of recent research. Advanced computational modeling and structure-activity relationship (SAR) studies have enabled researchers to refine the compound's pharmacokinetic profile, enhancing its bioavailability and metabolic stability. These advancements are critical for transitioning the molecule from preclinical to clinical stages, as noted in a recent review in Bioorganic & Medicinal Chemistry Letters (2024).

Despite its promising attributes, challenges remain in the development of 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol. Issues such as dose-dependent toxicity and potential drug-drug interactions require further investigation. Ongoing studies are exploring novel formulations and delivery systems to mitigate these concerns. For example, nanoparticle-based delivery platforms have shown potential in improving the compound's safety profile, as reported in a 2024 study published in the International Journal of Pharmaceutics.

In conclusion, 5-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol represents a compelling candidate for further development in the pharmaceutical industry. Its multifaceted pharmacological effects and ongoing optimization efforts underscore its potential to address unmet medical needs. Future research should prioritize clinical trials to validate its efficacy and safety in human subjects, paving the way for its eventual therapeutic application.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd